2-(5-Tert-butyl-1,3,4-oxadiazol-2-YL)ethanamine
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Overview
Description
2-(5-Tert-butyl-1,3,4-oxadiazol-2-YL)ethanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and an ethanamine moiety attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Tert-butyl-1,3,4-oxadiazol-2-YL)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with an appropriate nitrile under acidic conditions, such as using p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts . The reaction proceeds through the formation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Tert-butyl-1,3,4-oxadiazol-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The ethanamine moiety can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(5-Tert-butyl-1,3,4-oxadiazol-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic properties, such as nonvolatile memory devices.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(5-Tert-butyl-1,3,4-oxadiazol-2-YL)ethanamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Tert-butyl-1,3,4-oxadiazol-2-YL)-2-(methylamino)ethanone
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
Uniqueness
2-(5-Tert-butyl-1,3,4-oxadiazol-2-YL)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the ethanamine moiety offers opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)7-11-10-6(12-7)4-5-9/h4-5,9H2,1-3H3 |
InChI Key |
VFEBDVRXQPRLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)CCN |
Origin of Product |
United States |
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